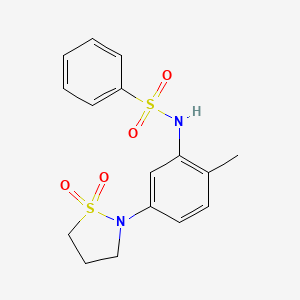![molecular formula C13H14N2O5 B2818456 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid CAS No. 738593-99-2](/img/structure/B2818456.png)
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid” is an orally active short-chain fatty acid (SCFA). It stimulates γ globin gene expression and erythropoiesis in vivo and is used for the β hemoglobinopathies and other anemias .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H14O4, and its molecular weight is 210.2265 . The structure can be represented by the SMILES stringCOc1ccc(CCC(O)=O)cc1OC . Physical And Chemical Properties Analysis
The compound is a solid form with a melting point of 96-97 °C (lit.) . Its linear formula is(CH3O)2C6H3CH2CH2CO2H .
科学的研究の応用
Pharmacokinetics and Drug Development
Research has focused on evaluating the safety, dosimetry, and biological characteristics of compounds structurally similar to 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid. For instance, studies have explored the use of radiotracers targeting specific receptors, such as the sphingosine-1-phosphate receptor 1 (S1PR1), which plays a crucial role in multiple sclerosis and other inflammatory diseases. These studies aim to develop more effective imaging techniques and therapeutic agents by understanding how these compounds are metabolized and distributed in the body (Brier et al., 2022).
Biomarkers for Dietary Intake
Compounds related to this compound have been identified as potential biomarkers for the intake of whole grains, such as wheat and rye. Research in this area focuses on identifying and quantifying specific metabolites in urine and blood that correlate with whole grain consumption, aiding in nutritional epidemiology and the development of dietary recommendations (Zhu et al., 2014).
Toxicology and Safety Evaluation
Toxicological studies assess the safety and potential health risks of exposure to various compounds. This includes investigating the effects of accidental ingestions or occupational exposures to chemicals structurally similar to this compound. Such research helps in establishing safety guidelines and treatment protocols for poisoning cases, as well as understanding the mechanisms of toxicity (Hyatt, 1962).
Mechanistic Studies and Biological Pathways
Investigations into the mechanisms of action and the biological pathways influenced by compounds like this compound contribute to a deeper understanding of their therapeutic potential. This includes exploring their roles in modulating specific cellular receptors, enzymes, or signaling pathways related to diseases such as cancer, asthma, and cardiovascular disorders. These studies are crucial for the development of targeted therapies and the improvement of clinical outcomes (Bain et al., 2010).
Safety and Hazards
作用機序
Target of Action
The primary target of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid is the γ globin gene . This gene plays a crucial role in the production of hemoglobin, a protein in red blood cells that carries oxygen throughout the body .
Mode of Action
This compound interacts with its target by stimulating the expression of the γ globin gene . This interaction results in an increase in the production of γ globin, a component of fetal hemoglobin .
Biochemical Pathways
The compound affects the erythropoiesis pathway , which is the process of producing red blood cells . By stimulating the expression of the γ globin gene, it promotes the production of red blood cells, thereby affecting the downstream effects of the erythropoiesis pathway .
Pharmacokinetics
The compound is orally active and can achieve concentrations significantly higher than targeted plasma levels for several hours after single 50 to 150 mg/kg doses . .
Result of Action
The stimulation of γ globin gene expression and promotion of red blood cell production by this compound can be used for the treatment of β hemoglobinopathies and other anemias . These are conditions characterized by abnormal structure or underproduction of hemoglobin.
生化学分析
Biochemical Properties
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid is an orally active short-chain fatty acid (SCFA) . It is known to stimulate γ globin gene expression and erythropoiesis in vivo
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are needed to fully understand these effects.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
In animal models, this compound achieves concentrations significantly higher than targeted plasma levels for several hours after single 50 to 150 mg/kg doses
特性
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-18-9-4-3-8(7-10(9)19-2)13-14-11(20-15-13)5-6-12(16)17/h3-4,7H,5-6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZVRXJSSXDRLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
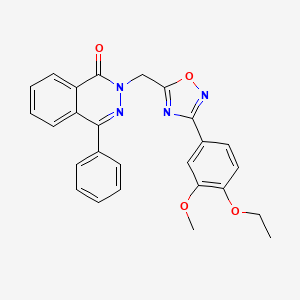



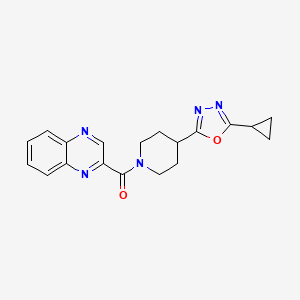



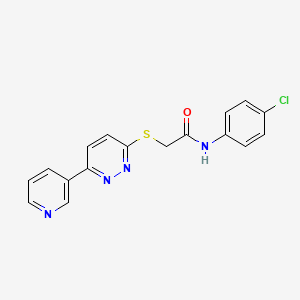
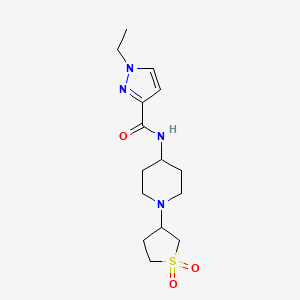
![1-(2-Ethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2818390.png)


